molecular formula C59H84N18O13 B1593939 LHRH, Lys(6)- CAS No. 52671-12-2

LHRH, Lys(6)-

Cat. No.: B1593939
CAS No.: 52671-12-2
M. Wt: 1253.4 g/mol
InChI Key: HOWBSMILMYIFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteinizing Hormone-Releasing Hormone, Lysine(6)-, also known as [D-Lys(6)]-Luteinizing Hormone-Releasing Hormone, is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic the action of the natural hormone, which plays a crucial role in regulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. The modification at the sixth position with lysine enhances its stability and resistance to enzymatic degradation, making it a valuable tool in both research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Luteinizing Hormone-Releasing Hormone, Lysine(6)-, involves solid-phase peptide synthesis techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The lysine residue is introduced at the sixth position during this sequence. The peptide chain is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The process involves rigorous purification steps, including high-performance liquid chromatography, to achieve the desired purity levels required for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions: Luteinizing Hormone-Releasing Hormone, Lysine(6)-, primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under physiological conditions .

Common Reagents and Conditions: The synthesis involves reagents such as protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide, and deprotecting agents like trifluoroacetic acid. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis .

Major Products: The major product of the synthesis is the fully assembled and deprotected peptide, Luteinizing Hormone-Releasing Hormone, Lysine(6)-. By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification .

Scientific Research Applications

Luteinizing Hormone-Releasing Hormone, Lysine(6)-, has a wide range of applications in scientific research:

Mechanism of Action

Luteinizing Hormone-Releasing Hormone, Lysine(6)-, exerts its effects by binding to the Luteinizing Hormone-Releasing Hormone receptors on the surface of target cells. This binding triggers a cascade of intracellular events, leading to the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. These hormones then act on the gonads to regulate the production of sex steroids and gametogenesis .

Comparison with Similar Compounds

Uniqueness: Luteinizing Hormone-Releasing Hormone, Lysine(6)-, is unique due to its enhanced stability and resistance to enzymatic degradation, making it more effective for therapeutic applications. Its ability to target specific receptors with high affinity also makes it a valuable tool in targeted cancer therapies .

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N18O13/c1-32(2)23-42(52(84)71-41(12-7-21-65-59(62)63)58(90)77-22-8-13-47(77)57(89)67-29-48(61)80)72-50(82)39(11-5-6-20-60)70-53(85)43(24-33-14-16-36(79)17-15-33)73-56(88)46(30-78)76-54(86)44(25-34-27-66-38-10-4-3-9-37(34)38)74-55(87)45(26-35-28-64-31-68-35)75-51(83)40-18-19-49(81)69-40/h3-4,9-10,14-17,27-28,31-32,39-47,66,78-79H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H2,61,80)(H,64,68)(H,67,89)(H,69,81)(H,70,85)(H,71,84)(H,72,82)(H,73,88)(H,74,87)(H,75,83)(H,76,86)(H4,62,63,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWBSMILMYIFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N18O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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